Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride
Description
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride is a bicyclic aliphatic diamine derivative with two primary amine groups attached to a 1,4-cyclohexane backbone. Its structural rigidity and stereochemical flexibility (cis/trans isomerism) contribute to its unique physicochemical properties, such as melting behavior and intermolecular interactions in polymer matrices .
Properties
CAS No. |
7322-73-8 |
|---|---|
Molecular Formula |
C16H36Cl2N2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-methyl-N-[[4-[(2-methylpropylamino)methyl]cyclohexyl]methyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C16H34N2.2ClH/c1-13(2)9-17-11-15-5-7-16(8-6-15)12-18-10-14(3)4;;/h13-18H,5-12H2,1-4H3;2*1H |
InChI Key |
MDHISCUTYIDPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1CCC(CC1)CNCC(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride generally involves:
- The formation of a cyclohexane-1,4-diyldimethanamine intermediate.
- Subsequent alkylation or amination steps introducing diisobutylamine moieties.
- Isolation of the final product as the dihydrochloride salt for stability and purification.
This approach is supported by the reaction of primary diamines with aldehydes followed by alkylation, often using Michael acceptors or other alkylating agents, under solvent-free or controlled solvent conditions to optimize yields and purity.
Stepwise Synthetic Route
Formation of Cyclohexane-1,4-diyldimethanamine Intermediate
- Starting from 1,4-diaminocyclohexane or related diamines, a condensation reaction with aldehydes such as isobutyraldehyde and formaldehyde is performed.
- The reaction proceeds via elimination of water under vacuum or reduced pressure to drive the condensation.
- The intermediate formed contains primary amino groups suitable for further modification.
Introduction of Diisobutylamine Groups
- The primary amino groups in the intermediate are alkylated using diisobutylamine or derivatives thereof.
- Alkylation can be achieved via Michael addition reactions using compounds containing activated double bonds (Michael acceptors), enabling selective substitution at the amino sites.
- Reaction conditions typically involve mixing the intermediate with a stoichiometric or slight excess of the alkylating agent at temperatures ranging from 20°C to 110°C.
- The process is often carried out solvent-free to enhance reaction efficiency.
Conversion to Dihydrochloride Salt
- The free base form of the diisobutyl-substituted cyclohexanebis(methylamine) is converted to the dihydrochloride salt by treatment with hydrochloric acid.
- This step enhances the compound's stability, crystallinity, and ease of handling.
- The salt formation is typically conducted in an aqueous or alcoholic medium, followed by isolation through filtration and drying.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation of diamine & aldehydes | 1 mol diamine : 1-2 mol aldehyde; solvent-free; vacuum applied; 20-110°C | 75-90 | Water removal under vacuum improves yield |
| Alkylation with diisobutylamine | Michael acceptor addition; stoichiometric amounts; 20-110°C; solvent-free | 80-95 | High selectivity and conversion |
| Salt formation (dihydrochloride) | Treatment with HCl in aqueous/alcoholic solution; room temp to 50°C | >90 | Enhances purity and stability |
Alternative Synthetic Routes and Variations
- Use of silyl enol ethers or enamines as aldehyde derivatives to improve selectivity in condensation steps.
- Employing diisobutylamine salts (e.g., hydrochloride or hydrosulfate) as alkylating agents to control reaction rates and reduce side reactions.
- Partial or complete derivatization of reagents to facilitate purification and handling.
Research Findings and Perspectives from Diverse Sources
- The patent EP2017260A1 describes a versatile approach to synthesizing aldimines and related compounds, including those with diisobutylamine substituents, emphasizing solvent-free conditions and vacuum-assisted water removal to maximize yield and purity.
- Commercial chemical suppliers report synthesis of cyclohexane-1,4-diyldimethanamine derivatives via condensation of 1,4-cyclohexanedimethanamine with various amines under heated conditions, achieving yields around 85% in polar aprotic solvents like N-methylpyrrolidinone at 120°C.
- The use of Michael acceptors for selective amine alkylation is a well-established methodology, providing high conversion rates and minimal side products, which is critical for preparing pure diisobutyl-substituted amines.
- Salt formation with hydrochloric acid is a standard purification and stabilization step, often resulting in crystalline dihydrochloride salts suitable for storage and further application.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Condensation of diamine & aldehydes | 1,4-diaminocyclohexane, isobutyraldehyde, formaldehyde | Solvent-free, vacuum, 20-110°C | 75-90% | Water removal critical for reaction drive |
| Alkylation with diisobutylamine | Diisobutylamine or derivatives, Michael acceptor | 20-110°C, solvent-free | 80-95% | High selectivity, minimal side reactions |
| Dihydrochloride salt formation | HCl (aqueous or alcoholic solution) | Room temp to 50°C | >90% | Enhances stability and crystallinity |
Chemical Reactions Analysis
Types of Reactions
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
Polymer Science
Curing Agents for Epoxy Resins:
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride serves as an effective curing agent in epoxy and polyurethane formulations. Its compatibility with epoxy resins allows it to enhance the mechanical properties of cured materials, making it suitable for applications in coatings, adhesives, and composite materials. The compound's ability to facilitate cross-linking reactions is crucial for developing durable and heat-resistant polymers .
Polyimide Production:
In the synthesis of polyimides, this compound is utilized as a diamine component. Polyimides derived from this compound exhibit excellent thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components and electronic devices. The polymerization reactivity of this diamine significantly influences the toughness and thermal properties of the resulting polyimide films .
Biomedical Applications
Drug Delivery Systems:
The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. Its structural properties allow for the encapsulation of drugs, enhancing their solubility and bioavailability. Research indicates that formulations incorporating this compound can improve therapeutic efficacy by providing controlled release profiles .
Tissue Engineering:
In tissue engineering, this compound is explored for its role in developing scaffolds that mimic natural extracellular matrices. Its biocompatibility and ability to support cell adhesion and proliferation make it a candidate for creating artificial tissues and organs. Studies have shown promising results in using this compound in hydrogels that support cellular growth and differentiation .
Case Study 1: Epoxy Resin Formulations
A study demonstrated that incorporating this compound into epoxy resin formulations resulted in improved mechanical properties compared to traditional curing agents. The cured epoxy exhibited enhanced tensile strength and thermal stability, making it suitable for automotive and aerospace applications.
Case Study 2: Polyimide Films
Research on polyimide films produced using this compound showed that these materials retained their mechanical integrity at elevated temperatures. The films were tested under conditions simulating aerospace environments, where they demonstrated superior performance compared to conventional polyimides.
Mechanism of Action
The mechanism of action of diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5)
This compound is a close structural analogue, sharing a cyclic aliphatic backbone and primary amine functionalities. Key comparisons include:
- Physicochemical Properties : Both compounds exhibit similar hydrophobicity and amine reactivity due to their cyclic frameworks.
p-Xylene-α,α'-diamine
This aromatic diamine is used in polyamide synthesis. Comparative studies reveal:
- Polymer Compatibility : Copolyamides of Diisobutyl-1,4-cyclohexanebis(methylamine) and p-xylene-α,α'-diamine exhibit partial isomorphism due to matching chain conformations, resulting in minimal melting point depression (~10–15°C) .
- Steric Effects : The cyclohexane backbone introduces slight conformational contraction compared to the rigid p-xylene structure, affecting crystallinity .
Cis- vs. Trans-1,4-Cyclohexanebis(methylamine) Stereoisomers
Stereochemistry critically impacts material properties:
- Melting Behavior: Copolyamides of cis and trans isomers form eutectic mixtures (melting point minima at ~40% cis content), indicating non-isomorphism due to differing repeat distances .
- Thermal Stability : Trans isomers yield higher-melting polyamides (e.g., trans-polyamide with sebacic acid: Tm ~265°C) compared to cis counterparts (Tm ~220°C) .
Comparison with Substituted Derivatives
Chlorobenzyl-Substituted Analogues
- Example : trans-N,N-Bis(2-chlorobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride (listed in ).
Nitrobenzyl-Substituted Derivatives
- Example : 1,4-Cyclohexanebis(methylamine), N,N'-bis(o-nitrobenzyl)-, dihydrochloride (CAS 1254-73-5, ).
- Functional Impact : Nitro groups introduce strong electron-withdrawing effects, reducing amine basicity and altering solubility (e.g., enhanced stability in acidic conditions) .
| Derivative Type | Key Functional Groups | Molecular Weight | Notable Properties |
|---|---|---|---|
| Diisobutyl-HCl | Aliphatic amines | ~485.4 g/mol | High solubility, polymer compatibility |
| Chlorobenzyl-HCl | Aryl chlorides | ~550 g/mol | Increased reactivity/toxicity |
| Nitrobenzyl-HCl | Nitroaromatics | ~485.4 g/mol | Reduced basicity, UV stability |
Biological Activity
Diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources, including case studies and experimental data.
Chemical Structure and Properties
This compound features a cyclohexane backbone with two isobutyl groups and two methylamine substituents. This structural configuration contributes to its solubility and reactivity, making it suitable for various applications, particularly in polymer chemistry and biochemistry.
Structural Formula
The molecular formula can be represented as follows:
Key Features:
- Molecular Weight: Approximately 290.32 g/mol
- Solubility: Soluble in water and organic solvents, enhancing its applicability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate neurotransmitter systems and exhibit effects on cellular signaling pathways.
Pharmacological Effects
- Antioxidant Activity : Studies have shown that derivatives of cyclohexanebis(methylamine) can exhibit significant antioxidant properties, which may protect cells from oxidative stress.
- Neuroprotective Effects : There is evidence suggesting that this compound can provide neuroprotection in models of neurodegenerative diseases by reducing neuronal apoptosis and inflammation.
- Antimicrobial Properties : Some studies indicate potential antimicrobial activity against specific bacterial strains, although further research is necessary to elucidate the mechanisms involved.
Neuroprotective Study
A study conducted on rat models demonstrated that administration of this compound significantly reduced markers of neuroinflammation and apoptosis in the hippocampus following induced oxidative stress. The results indicated a dose-dependent neuroprotective effect, suggesting its potential for therapeutic use in neurodegenerative conditions .
Antioxidant Activity Assessment
In vitro assays assessed the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The results indicated a notable reduction in DPPH radical concentration, supporting the hypothesis that this compound possesses intrinsic antioxidant properties .
Summary of Experimental Data
Toxicity Profile
While exploring the biological activity, it is crucial to consider the safety profile. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, high doses may lead to adverse effects such as gastrointestinal disturbances. Further toxicological studies are warranted to establish a comprehensive safety profile.
Q & A
Q. What are the optimized synthetic routes for preparing diisobutyl-1,4-cyclohexanebis(methylamine) dihydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis typically involves alkylation of 1,4-cyclohexanebis(methylamine) with isobutyl bromide under basic conditions (e.g., KOH/THF at 60°C), followed by hydrochloric acid treatment to form the dihydrochloride salt . Critical steps include:
- Solvent selection : THF or DMF for optimal alkylation efficiency.
- Acidification : Gradual addition of HCl to precipitate the salt, avoiding excess acid to prevent byproducts.
- Purification : Recrystallization from ethanol/water mixtures or washing with cold 2-ethyl alcohol to remove unreacted amines .
Characterize purity via NMR (amide proton integration) and chloride ion titration .
Q. Which analytical techniques are most effective for characterizing this compound and its stereoisomers?
Methodological Answer:
- Stereochemical analysis : Use H NMR to distinguish cis/trans isomers via coupling constants (e.g., cyclohexane ring protons) and NOESY for spatial conformation .
- Purity assessment : HPLC with a C18 column and UV detection at 254 nm; mobile phases may include methanol/water with 0.1% TFA .
- Thermal properties : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions (e.g., trans isomers melt higher than cis) .
Advanced Research Questions
Q. How does the cis-trans isomerism of 1,4-cyclohexanebis(methylamine) derivatives influence the thermal stability of polyamides?
Methodological Answer: Trans isomers adopt a contracted chair conformation, enhancing polymer chain rigidity and symmetry, leading to higher melting points (e.g., trans-polyamides melt ~20–30°C higher than cis) . To study this:
- Synthesize homopolymers from pure cis/trans isomers.
- Compare DSC thermograms and X-ray diffraction (XRD) patterns to correlate crystallinity with thermal stability.
- Computational modeling (e.g., DFT) can predict conformational energy barriers .
Q. How should researchers design copolyamide studies to resolve conflicting data on melting point depression?
Methodological Answer: Conflicts arise in partially isomorphous systems (e.g., trans-1,4-cyclohexanebis(methylamine) with p-xylene-α,α'-diamine), where minimal melting point depression occurs despite compositional variation . Design steps:
- Compositional gradient : Prepare copolyamides with 10% incremental diamine ratios.
- Data analysis : Plot melting points vs. composition; a V-shaped curve suggests non-isomorphous systems, while flat curves indicate isomorphism.
- Structural validation : Use XRD to assess unit-cell compatibility between comonomers .
Q. What methodologies address discrepancies in copolymer melting behavior when experimental data contradict theoretical predictions?
Methodological Answer: For unexpected melting trends (e.g., higher melting points in copolymers than homopolymers):
- Phase analysis : Perform polarized light microscopy to identify eutectic mixtures or miscibility gaps.
- Thermogravimetric analysis (TGA) : Rule out degradation artifacts during DSC.
- Repeat under inert atmospheres : Oxidation during synthesis may alter thermal profiles .
Q. How can conformational analysis of the diamine moiety be integrated into polymer structure-property studies?
Methodological Answer:
- Dynamic mechanical analysis (DMA) : Measure storage modulus (E’) to assess rigidity differences between cis/trans-derived polymers.
- Solid-state NMR : Probe local mobility of cyclohexane rings in the polymer backbone.
- Comparative studies : Contrast with aromatic analogs (e.g., p-xylene-α,α'-diamine) to isolate conformational effects from aromaticity .
Q. What strategies are recommended for evaluating this compound’s potential as a ligand in biochemical assays?
Methodological Answer:
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target receptors.
- Buffer optimization : Test solubility in phosphate-buffered saline (PBS) at pH 7.4; precipitate-free solutions ≥1 mM are ideal.
- Competitive binding : Co-crystallize with known ligands (e.g., ATP analogs) for X-ray crystallography to identify binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
